molecular formula C12H12O4 B1312844 Methyl 2-(7-methoxybenzofuran-3-yl)acetate CAS No. 39581-49-2

Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Cat. No.: B1312844
CAS No.: 39581-49-2
M. Wt: 220.22 g/mol
InChI Key: KFYZUXHQZPYTME-UHFFFAOYSA-N
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Description

Methyl 2-(7-methoxybenzofuran-3-yl)acetate is a synthetic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol. . This compound is characterized by the presence of a benzofuran ring, which is a fused ring system containing both benzene and furan rings.

Scientific Research Applications

Methyl 2-(7-methoxybenzofuran-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “Methyl 2-(7-methoxybenzofuran-3-yl)acetate” is not clearly mentioned in the sources I found. It’s also known as MMB-FUBINACA, which is a synthetic cannabinoid. Synthetic cannabinoids often act on the cannabinoid receptors in the body, but the specific mechanism of action for this compound is not clear.

Preparation Methods

The synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate involves several steps. One common synthetic route includes the reaction of 7-methoxybenzofuran with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(7-methoxybenzofuran-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Comparison with Similar Compounds

Methyl 2-(7-methoxybenzofuran-3-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(benzofuran-3-yl)acetate: Lacks the methoxy group, which may result in different chemical and biological properties.

    Methyl 2-(7-hydroxybenzofuran-3-yl)acetate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.

    Methyl 2-(7-ethoxybenzofuran-3-yl)acetate: The ethoxy group may provide different steric and electronic effects compared to the methoxy group.

Properties

IUPAC Name

methyl 2-(7-methoxy-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYZUXHQZPYTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC=C2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465803
Record name Methyl 2-(7-methoxybenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39581-49-2
Record name Methyl 2-(7-methoxybenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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